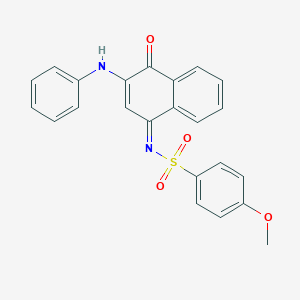![molecular formula C23H18FNO3S2 B281361 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide, also known as FST, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a specific protein called fibroblast activation protein alpha (FAPα), which is found in the stroma of various types of tumors. The inhibition of FAPα has been shown to have anti-tumor effects, making FST a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide involves the inhibition of FAPα, which is a cell surface protein that is overexpressed in the stroma of many types of tumors. FAPα has been shown to promote tumor growth and invasion by modulating the extracellular matrix and immune response. By inhibiting FAPα, 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide can reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of FAPα activity, the reduction of tumor growth and metastasis, and the modulation of immune response. 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide has also been shown to reduce fibrosis in animal models of pulmonary and liver fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide in lab experiments include its high potency and specificity for FAPα, its ability to inhibit tumor growth and metastasis, and its potential as a therapeutic agent for cancer and fibrotic diseases. The limitations of using 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide in lab experiments include its high cost, the difficulty of synthesizing it, and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide, including:
1. Clinical trials to test the safety and efficacy of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide as a therapeutic agent for cancer and fibrotic diseases.
2. Further investigation of the mechanism of action of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide, including its effects on the immune response and extracellular matrix.
3. Development of new synthetic methods for 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide to reduce its cost and increase its availability.
4. Investigation of the potential of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide as a diagnostic tool for cancer and fibrotic diseases.
5. Investigation of the potential of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide as a drug delivery system for targeted therapy.
In conclusion, 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide is a promising compound for scientific research, with potential applications in cancer therapy and fibrotic diseases. Its inhibition of FAPα has been shown to have anti-tumor effects, making it a valuable tool for cancer research. Further research is needed to determine its safety and efficacy in humans and to explore its potential as a diagnostic tool and drug delivery system.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide involves several steps, including the preparation of the starting materials and the coupling of the naphthyl and benzenesulfonamide moieties. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.
Applications De Recherche Scientifique
4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide has been extensively studied in various scientific fields, including cancer research, immunology, and pharmacology. In cancer research, 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide has been shown to inhibit tumor growth and metastasis in animal models of breast, pancreatic, and colon cancer. 4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide has also been investigated as a potential therapy for fibrotic diseases, such as pulmonary fibrosis and liver fibrosis.
Propriétés
Formule moléculaire |
C23H18FNO3S2 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
4-fluoro-N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H18FNO3S2/c1-15-6-10-17(11-7-15)29-22-14-21(19-4-2-3-5-20(19)23(22)26)25-30(27,28)18-12-8-16(24)9-13-18/h2-14,25-26H,1H3 |
Clé InChI |
MTKASAHPYCJSHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)



